molecular formula C13H30ClN3 B1173293 C. I. Acid blue 229 CAS No. 12219-36-2

C. I. Acid blue 229

Cat. No.: B1173293
CAS No.: 12219-36-2
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Description

C.I. Acid Blue 229 (CAS No. 12219-36-2) is an acid dye widely used in textile and leather industries due to its affinity for protein-based fibers such as wool, silk, and nylon under acidic conditions . As a member of the acid dye family, it is characterized by sulfonic acid groups that enhance water solubility and enable binding to substrates through ionic interactions. Commercial suppliers, including Zhejiang NetSun Co., Ltd., list Acid Blue 229 as a product with applications requiring vibrant, wash-fast blue coloration .

Properties

CAS No.

12219-36-2

Molecular Formula

C13H30ClN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C.I. Acid Blue 229 with structurally or functionally analogous acid dyes, emphasizing key properties and applications:

Property C.I. Acid Blue 229 C.I. Acid Blue 225 C.I. Acid Blue 182 C.I. Acid Blue 209
CAS No. 12219-36-2 12216-97-6 12219-26-0 12269-81-7
Molecular Class Likely anthraquinone derivative Anthraquinone derivative Anthraquinone derivative Azo or anthraquinone derivative
Application pH Range Acidic (2–6) Acidic (2–6) Acidic (2–6) Acidic (2–6)
Color Fastness High wash and light fastness* Moderate to high light fastness* High light fastness* Moderate wash fastness*
Key Substituents Sulfonic acid groups (inferred) Sulfonic acid, amino groups Sulfonic acid, hydroxyl groups Sulfonic acid, azo linkages
Commercial Use Textiles, leather Textiles, specialty coatings Textiles, paper Textiles, inks
Suppliers 4+ listed Limited availability 2+ listed 1–2 listed

Structural and Functional Differences

  • Anthraquinone vs. Azo Dyes: While Acid Blue 229 is likely anthraquinone-based (similar to Acid Blue 182 and 225), Acid Blue 209 may belong to the azo class, which uses nitrogen-based chromophores. Anthraquinone dyes generally exhibit superior light fastness but require complex synthesis compared to azo dyes .
  • Substituent Effects: Acid Blue 225’s amino groups enhance color intensity, whereas Acid Blue 182’s hydroxyl groups improve solubility in polar solvents. Acid Blue 229’s performance in acidic media suggests optimized sulfonic acid content for fiber adhesion .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the purity and structural integrity of C.I. Acid Blue 229 in laboratory settings?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to quantify impurities, complemented by nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. Thin-layer chromatography (TLC) can provide preliminary purity assessments. Ensure calibration with certified reference materials and report uncertainties in measurements (e.g., retention time variability) .

Q. How can researchers synthesize C.I. Acid Blue 229 under controlled laboratory conditions?

  • Methodological Answer : Follow anthraquinone-based sulfonation protocols, adjusting reaction parameters such as pH (maintained at 2–3 using sulfuric acid), temperature (60–80°C), and catalyst concentration (e.g., boric acid). Monitor reaction progress via spectrophotometric analysis at λmax ~600 nm. Purify via recrystallization in ethanol-water mixtures .

Q. What experimental parameters influence the pH-dependent stability of C.I. Acid Blue 229 in aqueous solutions?

  • Methodological Answer : Conduct stability studies across a pH range (1–12) using buffered solutions, measuring absorbance changes over time. Use Arrhenius plots to model degradation kinetics at elevated temperatures (40–80°C). Include control experiments to distinguish hydrolysis from photodegradation .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the photostability of C.I. Acid Blue 229 in novel polymeric matrices?

  • Methodological Answer : Employ a factorial design to test variables such as polymer crystallinity, UV absorber additives, and exposure intensity (e.g., xenon-arc lamp simulating sunlight). Quantify degradation using FTIR spectroscopy (C=O bond cleavage) and colorimetric ΔE* metrics. Validate with accelerated aging tests and statistical analysis (ANOVA) .

Q. How should researchers address contradictory data regarding the solvation behavior of C.I. Acid Blue 229 in polar aprotic vs. protic solvents?

  • Methodological Answer : Replicate studies using standardized solvent systems (e.g., DMF vs. ethanol) with controlled water content. Apply UV-Vis spectroscopy to track solvatochromic shifts and dynamic light scattering (DLS) to assess aggregation. Use Langmuir adsorption models to interpret discrepancies in absorption isotherms .

Q. What methodologies are suitable for elucidating the degradation pathways of C.I. Acid Blue 229 under advanced oxidation processes (AOPs)?

  • Methodological Answer : Combine LC-MS/MS to identify degradation intermediates (e.g., hydroxylated anthraquinones) with electron paramagnetic resonance (EPR) to detect radical species (•OH, SO4<sup>•−</sup>). Optimize AOP conditions (e.g., H2O2/UV ratios) using response surface methodology (RSM) .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., solubility vs. stability), apply error propagation models and sensitivity analysis to identify critical variables. Cross-validate findings with orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .
  • Literature Review : Systematically compare findings with prior studies on structurally similar acid dyes (e.g., C.I. Acid Red 88) to contextualize anomalies. Use citation-tracking tools (e.g., Web of Science) to map trends in synthesis and application .

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